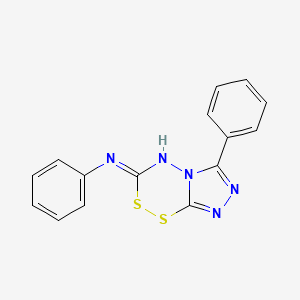
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- is a complex organic compound that belongs to the class of triazolo-dithiadiazine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- typically involves multi-step organic reactions. Common synthetic routes may include the cyclization of appropriate precursors under controlled conditions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- is studied for its unique structural properties and reactivity. It may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biology, this compound may be explored for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- may be studied for its potential therapeutic applications. This could include its use as a drug candidate for treating various diseases or as a diagnostic tool.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used as a catalyst or reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- involves its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- include other triazolo-dithiadiazine derivatives, such as:
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-dimethyl-
- (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diethyl-
Uniqueness
The uniqueness of (1,2,4)Triazolo(3,4-c)-1,2,4,5-dithiadiazin-3-amine, N,6-diphenyl- lies in its specific structural features and the presence of phenyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
127399-34-2 |
|---|---|
Fórmula molecular |
C15H11N5S2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
N,6-diphenyl-4H-[1,2,4]triazolo[3,4-c][1,2,4,5]dithiadiazin-3-imine |
InChI |
InChI=1S/C15H11N5S2/c1-3-7-11(8-4-1)13-17-18-15-20(13)19-14(21-22-15)16-12-9-5-2-6-10-12/h1-10H,(H,16,19) |
Clave InChI |
FSIVWJORULPSHY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2NC(=NC4=CC=CC=C4)SS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


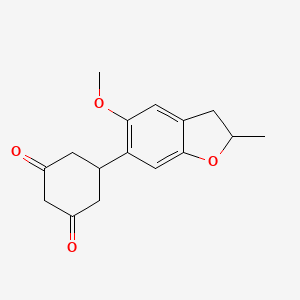
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)

![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
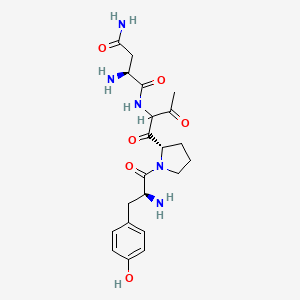
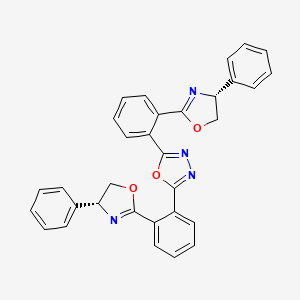
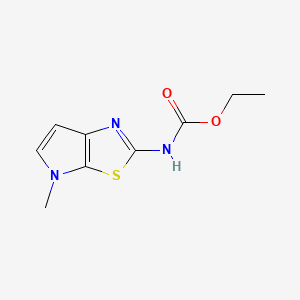
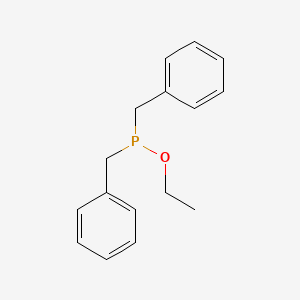

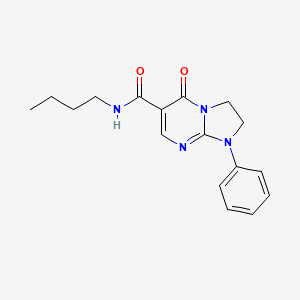
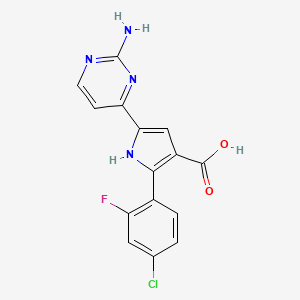
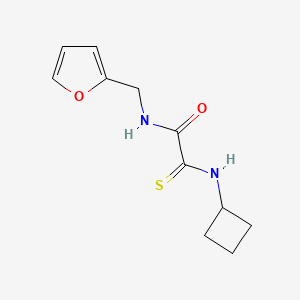
![4-Chloro-2,8-dimethyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12899687.png)
